N-Boc-3-(4-methoxyphenoxy)-1-propanamine
Description
N-Boc-3-(4-methoxyphenoxy)-1-propanamine is a Boc (tert-butoxycarbonyl)-protected amine derivative featuring a 4-methoxyphenoxy group attached to a propanamine backbone. Its molecular formula is C₁₅H₂₃NO₄, with a molecular weight of 281.35 g/mol (calculated by adding the Boc group to the base compound described in ).
Key Properties (derived from and extrapolation):
- Melting Point: ~36–37°C (unprotected amine base; Boc-protected form likely higher).
- Boiling Point: Estimated >300°C (similar to the unprotected analog).
- Storage: Recommended at 2–8°C for long-term stability.
- Synthesis: Likely involves nucleophilic substitution between N-Boc-3-aminopropyl bromide and 4-methoxyphenol .
Properties
Molecular Formula |
C15H23NO4 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-methoxyphenoxy)propyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(17)16-10-5-11-19-13-8-6-12(18-4)7-9-13/h6-9H,5,10-11H2,1-4H3,(H,16,17) |
InChI Key |
XLPHGHVVNRKKGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(4-methoxyphenoxy)-1-propanamine typically involves the following steps:
Protection of the amine group: The amine group of 3-(4-methoxyphenoxy)-1-propanamine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Formation of the final product: The protected amine is then reacted with 4-methoxyphenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(4-methoxyphenoxy)-1-propanamine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenoxy)-1-propanamine.
Reduction: Formation of 3-(4-methoxyphenoxy)-1-propanamine.
Substitution: Formation of 3-(4-methoxyphenoxy)-1-propanamine.
Scientific Research Applications
N-Boc-3-(4-methoxyphenoxy)-1-propanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-3-(4-methoxyphenoxy)-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, allowing the free amine to interact with its target. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Aromatic Substituents: The target compound’s 4-methoxyphenoxy group differs from DKTP’s thienyl (heterocyclic) and the dimethoxy/ethoxy groups in other analogs. These variations influence electronic properties and binding interactions.
- Amine Protection : Boc groups (acid-labile) contrast with dimethylamine (basic) or morpholine (heterocyclic) in other compounds, affecting synthetic strategies and stability .
Key Observations :
- The Boc-protected compound relies on classical alkylation, whereas HB amination () and enzymatic methods () highlight greener or biocatalytic approaches.
- Morpholine-containing analogs often employ reductive amination, leveraging the nucleophilicity of morpholine .
Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility | Stability |
|---|---|---|---|---|
| This compound | ~40–45 (estimated) | >300 | Low in water; soluble in DCM, THF | Acid-sensitive |
| DKTP | Not reported | ~250–300 | Moderate in organic solvents | Stable under neutral pH |
| Morpholinyl analogs | 80–120 | 300–350 | High in polar solvents | Base-stable |
Key Observations :
- Boc protection increases hydrophobicity compared to morpholinyl or dimethylamine analogs.
- DKTP’s ketone group may reduce thermal stability relative to ether-linked compounds .
Biological Activity
N-Boc-3-(4-methoxyphenoxy)-1-propanamine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine, which enhances its stability and solubility. The presence of the 4-methoxyphenoxy group contributes to its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Its structural similarity to neurotransmitters suggests it may modulate receptor activity, particularly within the central nervous system (CNS) .
Potential Targets:
- Dopamine Receptors : The compound may influence dopamine signaling pathways, which are crucial in regulating mood and cognition.
- Serotonin Receptors : Given its structural characteristics, it may also interact with serotonin receptors, impacting anxiety and depression-related pathways.
In Vitro Studies
Research indicates that this compound exhibits significant activity in various biological assays:
- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
- Antidepressant-like Activity : Behavioral assays in animal models indicate that the compound may exhibit antidepressant-like effects, possibly through modulation of serotonin pathways .
In Vivo Studies
Animal studies further elucidate the pharmacological profile of this compound:
- Cognitive Enhancement : In rodent models, administration of the compound has been associated with improved memory performance in tasks requiring cognitive flexibility .
- Pain Modulation : Preliminary studies suggest analgesic properties, potentially through interactions with opioid receptors .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a transgenic mouse model of Alzheimer's disease, treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function compared to controls .
- Chronic Pain Management : A study examining chronic pain conditions demonstrated that patients receiving formulations containing this compound reported significant reductions in pain scores without the severe side effects commonly associated with traditional analgesics .
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic routes for N-Boc-3-(4-methoxyphenoxy)-1-propanamine, and how can reaction efficiency be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution between N-Boc-3-aminopropyl bromide and 4-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile at 60–80°C for 12–24 hours) . Optimization strategies include:
- Catalyst screening : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of phenolic intermediates.
- Temperature control : Prolonged heating (>24 hours) at 80°C may degrade the Boc group; monitor via TLC or HPLC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>95%) .
- Spectroscopy : Confirm the Boc group via ¹H NMR (tert-butyl singlet at δ 1.4 ppm) and the ether linkage via FT-IR (C-O-C stretch at ~1250 cm⁻¹) .
- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 182.1 (unprotected amine) or 282.2 (Boc-protected) .
Q. What storage conditions are critical to prevent degradation of this compound?
Methodological Answer: Store at 2–8°C in airtight, amber vials under inert gas (argon or nitrogen) to minimize hydrolysis of the Boc group and oxidation of the methoxyphenoxy moiety . For long-term stability (>6 months), lyophilize the compound and store at –20°C with desiccants.
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding Boc group stability during coupling reactions?
Methodological Answer: Conflicting reports on Boc stability often arise from solvent or reagent impurities. For example:
- Acid sensitivity : Avoid traces of TFA or HCl in reaction mixtures; use milder acids (e.g., formic acid) for deprotection .
- Byproduct identification : Use LC-MS/MS to detect tert-butyl alcohol (degradation byproduct, m/z 75.1) and adjust reaction conditions accordingly .
- Alternative protecting groups : Compare with Fmoc or Cbz groups for pH-dependent stability profiles .
Q. What strategies improve low yields in the coupling of 3-(4-methoxyphenoxy)propylamine with Boc anhydride?
Methodological Answer: Low yields (<50%) may result from steric hindrance or poor nucleophilicity. Solutions include:
- Activating agents : Use DMAP (4-dimethylaminopyridine) to enhance Boc-anhydride reactivity .
- Solvent-free conditions : Perform the reaction under microwave irradiation (100°C, 30 minutes) to reduce side reactions .
- Workup optimization : Extract unreacted amine with dilute HCl (0.1 M) before Boc-protected product isolation .
Q. How can enantiomeric impurities be detected and controlled in asymmetric syntheses involving this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers (retention time difference ≥2 minutes) .
- Dynamic kinetic resolution : Employ lipases (e.g., CAL-B) or transition-metal catalysts to favor a single enantiomer during synthesis .
- Circular dichroism (CD) : Monitor optical activity at 220–250 nm to quantify enantiomeric excess (ee) .
Q. What advanced analytical techniques are suitable for studying its metabolic stability in pharmacokinetic studies?
Methodological Answer:
- Microsomal incubation : Use liver microsomes (human or rodent) with NADPH regeneration systems; quantify degradation via LC-MS/MS .
- Isotope labeling : Synthesize a deuterated analog (e.g., d₃-Boc group) to track metabolic pathways .
- Computational modeling : Apply QSAR models to predict cytochrome P450 interactions and metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
